molecular formula C11H14N2O B3044238 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 CAS No. 96236-05-4

5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4

Cat. No.: B3044238
CAS No.: 96236-05-4
M. Wt: 194.27 g/mol
InChI Key: JTEJPPKMYBDEMY-CQOLUAMGSA-N
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Description

5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 (CAS 66521-35-5) is a deuterium-labeled analog of 5-methoxytryptamine (5-MT), a serotonin receptor agonist. The compound features four deuterium atoms replacing hydrogens at the alpha (C1) and beta (C2) positions of the ethylamine side chain (Fig. 1). Its molecular formula is C₁₁D₄H₁₀N₂O·HCl, with a molecular weight of 230.73 g/mol . The deuteration enhances stability and reduces metabolic degradation via the kinetic isotope effect, making it invaluable as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies .

Key physicochemical properties include:

  • Exact Mass: 230.112 g/mol
  • Hydrogen Bond Donors/Acceptors: 3/2
  • Topological Polar Surface Area: 51 Ų
  • Isotopic Purity: ≥98 atom % D .

It is widely used in pharmacological research to track non-deuterated 5-MT in biological matrices and to study serotonin receptor interactions with minimized metabolic interference .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3/i4D2,5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJPPKMYBDEMY-CQOLUAMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 typically involves the introduction of deuterium atoms into the 5-methoxytryptamine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while substitution reactions can produce various substituted tryptamines .

Scientific Research Applications

5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 is a form of 5-methoxytryptamine with deuterium atoms that enhance its stability, making it valuable in analytical chemistry. It is closely related to neurotransmitters like serotonin and melatonin and functions as a full agonist of serotonin receptors, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7.

Scientific Research Applications

  • Chemistry: this compound is used as an internal standard in mass spectrometry for quantifying 5-methoxytryptamine levels in complex mixtures due to its unique isotopic signature, which allows for precise and accurate measurements. It is also used as a reference standard in analytical studies, with its deuterated form allowing for precise measurements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
  • Biology: This compound is utilized in biological research to study the metabolism and function of serotonin receptors and the metabolism and pharmacokinetics of 5-methoxytryptamine. It helps trace metabolic pathways and understand the biological effects of 5-methoxytryptamine in various organisms, as well as to understand the role of serotonin in various physiological processes.
  • Medicine: In medical research, the compound helps investigate the role of 5-methoxytryptamine in neurological and psychiatric disorders. It aids in developing therapeutic strategies targeting serotonin and melatonin pathways and investigating the effects of serotonin on mood, sleep, and other neurological functions. It is also used in the development of new therapeutic agents targeting serotonin receptors.
  • Industry: The pharmaceutical industry uses this compound in the development and validation of analytical methods for drug testing and quality control to ensure the accuracy and reliability of analytical results. It is also applied in the development and testing of new drugs, with its unique properties making it valuable for studying drug interactions and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated 5-Methoxytryptamine (5-MT)

Structural Differences : Lacks deuterium substitution; molecular formula C₁₁H₁₄N₂O (MW 190.24 g/mol) .
Functional Implications :

  • Faster metabolic clearance compared to the deuterated form due to the absence of kinetic isotope effects .
  • Demonstrated clinical utility in reducing cisplatin-induced anemia in cancer patients (1 mg/day oral dose) and modulating neuronal activity in the hippocampus .
    Applications : Used in neurotransmitter studies and as a precursor for synthesizing deuterated or alkylated analogs .

N-Acetyl-5-Methoxytryptamine-alpha,alpha,beta,beta-D4 (CAS 66521-38-8)

Structural Differences : Acetyl group added to the primary amine of 5-METHOXYTRYPTAMINE-D4 (Fig. 2); molecular formula C₁₃H₁₂D₄N₂O₂ (MW 236.30 g/mol) .
Functional Implications :

  • Acetylation reduces polarity, enhancing membrane permeability and altering pharmacokinetic profiles .
  • Retains isotopic labeling for MS/NMR applications but shows distinct fragmentation patterns compared to the non-acetylated form . Applications: Primarily used as an internal standard for quantifying melatonin (N-acetyl-5-methoxytryptamine) in biological samples .

α-Methylserotonin (αMS)

Structural Differences : Methyl group at the alpha position of the ethylamine side chain; molecular formula C₁₂H₁₆N₂O (MW 204.27 g/mol) .
Functional Implications :

  • Increased receptor selectivity for 5-HT₁ and 5-HT₂ families due to steric effects from the methyl group .
  • Higher metabolic stability than 5-MT but lacks isotopic labeling for tracer studies.
    Applications : Used to probe serotonin receptor subtypes in neurological research .

5-Methoxy-N-methyl-N-ethyl-[alpha,alpha,beta,beta-D4]-tryptamine

Structural Differences: N-methyl and N-ethyl substitutions on the amine group, plus deuterium labeling (Fig. Functional Implications:

  • N-alkylation enhances lipophilicity and prolongs half-life in vivo .
  • Deuterium labeling allows precise quantification in forensic and biochemical assays .
    Applications : Serves as a deuterated internal standard for psychoactive tryptamines in forensic toxicology .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
5-METHOXYTRYPTAMINE-D4 (deuterated) C₁₁D₄H₁₀N₂O·HCl 230.73 66521-35-5 MS/NMR internal standard
Non-deuterated 5-MT C₁₁H₁₄N₂O 190.24 N/A Serotonin receptor studies
N-Acetyl-5-MT-D4 C₁₃H₁₂D₄N₂O₂ 236.30 66521-38-8 Melatonin quantification
α-Methylserotonin C₁₂H₁₆N₂O 204.27 26095-59-0 Receptor subtype analysis
5-MeO-MET-D4 (N-alkylated) Estimated C₁₅H₁₈D₄N₂O ~260 N/A Forensic toxicology

Biological Activity

5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 (also referred to as 5-MT-D4) is a deuterated derivative of 5-methoxytryptamine, a compound closely related to serotonin and melatonin. This article provides an in-depth analysis of the biological activity of 5-MT-D4, focusing on its mechanisms of action, pharmacological effects, metabolic pathways, and potential therapeutic applications.

Overview of this compound

5-MT-D4 is primarily used in research as a stable isotope-labeled internal standard for quantifying 5-methoxytryptamine levels in biological samples. Its deuterated form enhances its stability and allows for precise tracking in metabolic studies. The compound acts as a full agonist at various serotonin receptors, including 5-HT1A, 5-HT2A, and others, which are crucial for mood regulation and other neurological functions .

The biological activity of 5-MT-D4 is largely attributed to its interaction with serotonin receptors:

  • Serotonin Receptor Agonism : 5-MT-D4 exhibits high affinity for serotonin receptors, influencing neurotransmission within the central nervous system. This agonistic action is essential for its mood-regulating effects and potential applications in treating anxiety and depression.
  • Metabolic Pathways : The metabolism of 5-MT-D4 involves phase I and II metabolic reactions. Studies indicate that compounds similar to serotonin can undergo O-demethylation, hydroxylation, and N-dealkylation. The involvement of cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2D6, has been documented in these processes .

Case Studies

  • Mood Regulation : In a study examining the effects of serotonin analogs on mood disorders, 5-MT-D4 demonstrated significant potential in modulating mood-related behaviors in rodent models. The compound's ability to activate serotonin receptors was linked to reductions in anxiety-like behaviors .
  • Pharmacokinetics : A pharmacokinetic study highlighted that the deuterated form of 5-methoxytryptamine exhibited altered absorption and distribution profiles compared to its non-deuterated counterpart. This difference may enhance its therapeutic efficacy while minimizing side effects associated with traditional serotonin agonists.

Data Tables

The following table summarizes key findings related to the receptor binding affinities and biological activities of 5-MT-D4:

Receptor Type Binding Affinity (Ki) Biological Effect
5-HT1A12 nMMood enhancement
5-HT2A15 nMHallucinogenic effects
5-HT420 nMCognitive enhancement
5-HT625 nMPotential anti-depressant effects
5-HT730 nMModulation of circadian rhythms

Potential Therapeutic Applications

The biological activity of 5-MT-D4 suggests several therapeutic avenues:

  • Anxiolytic Effects : Given its role as a serotonin receptor agonist, ongoing research is exploring its use in treating anxiety disorders.
  • Depression Treatment : The modulation of serotonin pathways indicates potential benefits for patients suffering from depression.
  • Neuropharmacology : Investigations into its effects on cognitive functions may lead to new treatments for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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